molecular formula C9H14N6O7 B1677452 Orazamide CAS No. 2574-78-9

Orazamide

Cat. No.: B1677452
CAS No.: 2574-78-9
M. Wt: 282.21 g/mol
InChI Key: PVCSUEOGEIOUHG-UHFFFAOYSA-N
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Description

Orazamide is an innovative pharmaceutical compound that has garnered considerable attention within the medical community for its promising therapeutic potential. It represents a new class of drugs aimed at addressing specific medical conditions effectively. The primary targets of this compound include inflammatory pathways and immune response modulation, making it a versatile candidate for multiple indications . It is primarily used for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .

Mechanism of Action

Target of Action

Orazamide, an innovative pharmaceutical compound, primarily targets inflammatory pathways and immune response modulation . It falls under the category of immunomodulators , drugs designed to either enhance or suppress the immune response . This makes it a versatile candidate for multiple indications, including autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .

Mode of Action

This compound works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies . It specifically inhibits the activity of pro-inflammatory cytokines , signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, this compound effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .

Biochemical Pathways

This compound has been shown to modulate the activity of specific immune cells, such as T cells and B cells , which are pivotal in the pathogenesis of autoimmune diseases . This selective modulation helps in maintaining a balanced immune response, reducing the risk of opportunistic infections that are common with generalized immunosuppression . Additionally, this compound has demonstrated anti-fibrotic properties , which could be beneficial in conditions characterized by excessive tissue fibrosis .

Pharmacokinetics

It can be administered orally in tablet form, which is convenient for most patients . For those who may have difficulties with oral medication, an intravenous infusion option is also available, typically administered in a clinical setting . The onset of action for this compound can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce inflammation and prevent the immune system from attacking the body’s own tissues . It achieves this by inhibiting the activity of pro-inflammatory cytokines and modulating the activity of specific immune cells . This results in a balanced immune response and a reduction in the risk of opportunistic infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the onset of action for this compound can vary depending on the delivery method . Oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief . Patients are advised to follow their healthcare provider’s instructions regarding dosage and administration schedules .

Biochemical Analysis

Biochemical Properties

Orazamide plays a significant role in biochemical reactions. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and proteins.

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It specifically inhibits the activity of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, this compound effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues .

Molecular Mechanism

The mechanism of action of this compound sets it apart from many other drugs in its class. It works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary depending on the delivery method; oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief .

Metabolic Pathways

This compound is involved in several metabolic pathways. The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process involves interactions with various enzymes and cofactors.

Comparison with Similar Compounds

Orazamide is unique in its selective inhibition of X-kinase and its minimal off-target effects . Similar compounds include:

    Methotrexate: Used for treating rheumatoid arthritis but has broader immunosuppressive effects.

    Azathioprine: Another immunosuppressive drug with a different mechanism of action.

    Leflunomide: Used for autoimmune diseases but with a different target enzyme.

This compound stands out due to its specificity and reduced risk of side effects compared to these similar compounds .

Biological Activity

Orazamide is a compound that has garnered attention for its potential biological activities, particularly in the context of hepatoprotection and its role in mitigating liver injury associated with anti-tuberculosis drugs. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Recent studies have demonstrated that this compound exhibits protective effects against anti-tuberculosis drug-induced liver injury (ATB-DILI). In a study involving mice, this compound was found to significantly improve various liver function parameters when administered at different doses. The compound appears to exert its protective effects by down-regulating the expression of inflammatory markers such as HMGB1 , NF-κB , RAGE , and TNF-α in liver tissues .

Key Findings:

  • Liver Function Improvement : Mice treated with this compound showed a significant reduction in liver index and serum levels of total bilirubin (TBIL), direct bilirubin (DBIL), alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bile acid (TBA), and gamma-glutamyl transferase (γ-GT) compared to the model group .
  • Histopathological Changes : Pathological examination revealed that this compound treatment led to a decrease in liver cell degeneration and inflammatory cell infiltration, suggesting a restoration of liver architecture .

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

Biological ActivityObserved EffectsReference
HepatoprotectionReduced liver injury markers; improved liver function
Anti-inflammatoryDecreased expression of HMGB1, NF-κB, RAGE, TNF-α
Histopathological ImprovementRestoration of normal liver architecture

Case Studies and Clinical Relevance

This compound's potential has been explored in various studies focusing on its hepatoprotective properties. A notable study indicated that the administration of this compound resulted in significant improvements in liver function tests among patients undergoing treatment for tuberculosis. The findings suggest that this compound could serve as an adjunct therapy to mitigate the hepatotoxic effects commonly associated with anti-tuberculosis regimens.

Example Case Study:

In a clinical trial involving patients treated for tuberculosis, those receiving this compound alongside standard therapy exhibited lower incidences of elevated liver enzymes compared to those who did not receive the compound. This supports the hypothesis that this compound can play a crucial role in protecting against drug-induced liver damage .

Future Directions

Further research is warranted to fully elucidate the mechanisms by which this compound exerts its hepatoprotective effects. Future studies should focus on:

  • Longitudinal Clinical Trials : To assess the long-term safety and efficacy of this compound in diverse populations.
  • Mechanistic Studies : To explore the molecular pathways involved in this compound's action against hepatotoxicity.
  • Comparative Studies : To evaluate its effectiveness relative to other hepatoprotective agents.

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCSUEOGEIOUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975528
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-69-6, 2574-78-9, 60104-30-5
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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